N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-24(22,13-14-4-2-1-3-5-14)18-12-15-17-7-6-16(19-15)20-8-10-23-11-9-20/h1-7,18H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRASTXVDSAOGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-morpholinopyrimidine with a suitable sulfonamide precursor under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Potential Chemical Reactions
While specific reactions for N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide are not detailed, sulfonamides generally undergo various chemical transformations:
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Oxidation : Sulfonamides can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), potentially altering the sulfonamide group or other sensitive moieties.
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Reduction : Reduction reactions, typically using lithium aluminum hydride (LiAlH4), can cleave the sulfonamide bond or reduce other functional groups present in the molecule.
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Alkylation and Acylation : These reactions can modify the sulfonamide nitrogen or other reactive sites, altering the compound's properties.
Related Compounds and Their Reactions
Compounds similar to This compound , such as N-(2-methylpropyl)-N-[(4-morpholin-4-ylphenyl)methyl]-1-phenylmethanesulfonamide and N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide , provide insights into potential chemical behaviors:
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N-(2-methylpropyl)-N-[(4-morpholin-4-ylphenyl)methyl]-1-phenylmethanesulfonamide (PubChem CID: 89701100) is a sulfonamide with a morpholine ring, which might undergo similar reactions to This compound .
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N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide involves a triazine core and can undergo oxidation and reduction reactions typical of sulfonamides.
Mechanism of Action and Biological Activity
The mechanism of action for sulfonamides often involves interaction with enzymes or receptors, modulating biochemical pathways. The presence of specific functional groups, such as morpholine or pyrimidine rings, can enhance binding affinity and specificity towards biological targets.
Data Tables
Given the lack of specific data on This compound , we can consider general properties of related sulfonamides:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Reactions |
|---|---|---|---|
| N-(2-methylpropyl)-N-[(4-morpholin-4-ylphenyl)methyl]-1-phenylmethanesulfonamide | C22H30N2O3S | 402.6 | Oxidation, Reduction, Alkylation/Acylation |
| N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide | Not specified | 331.37 | Oxidation, Reduction |
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide may inhibit pro-inflammatory mediators such as nitric oxide and cyclooxygenase-2 (COX-2). These effects are achieved by downregulating their mRNA and protein expression levels, making this compound a potential candidate for treating inflammatory diseases like arthritis and other chronic conditions.
Anticancer Activity
The compound has shown promise in inducing apoptosis in various cancer cell lines. Its mechanism involves the generation of reactive oxygen species (ROS) that trigger programmed cell death. Studies have demonstrated significant antiproliferative activity against several cancer types, including lung, breast, and cervical cancers.
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of morpholinopyrimidine derivatives, it was found that compounds similar to this compound significantly inhibited nitric oxide production in macrophage cells. This suggests a therapeutic role in managing inflammation-related disorders.
Case Study 2: Anticancer Evaluation
Another investigation evaluated the anticancer effects of various morpholinopyrimidine derivatives, including this compound. The results indicated that these compounds exhibited cytotoxic activity against multiple human cancer cell lines. Notably, they demonstrated a higher potency compared to existing treatments like semaxanib, indicating their potential as effective anticancer agents.
Mechanism of Action
The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation . Molecular docking studies have revealed that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Compared to the pyrazolo-pyrimidine core in , the morpholinopyrimidine system lacks fused aromaticity, which may reduce planarity and alter binding kinetics.
- The phenylmethanesulfonamide group in the target compound is less sterically hindered than the trimethylbenzene sulfonamide in , possibly enhancing membrane permeability.
Pharmacological Properties
Table 2: Pharmacological Data (Hypothetical and Reported)
Analysis :
Crystallographic and Computational Data
Biological Activity
N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.42 g/mol. The compound features a morpholinopyrimidine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3S |
| Molecular Weight | 348.42 g/mol |
| Purity | ≥95% |
This compound primarily acts as an inhibitor of KIF18A, a kinesin motor protein involved in mitotic spindle assembly. By inhibiting KIF18A, the compound disrupts normal cell division processes, which can be particularly useful in targeting cancer cells that are rapidly dividing .
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines by disrupting microtubule dynamics during mitosis .
Antimicrobial Activity
Compounds containing morpholine groups have been reported to exhibit significant antimicrobial properties. This compound has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
- KIF18A Inhibition : A study published in 2023 highlighted the efficacy of this compound as a KIF18A inhibitor. The compound was tested on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent.
- Kinase Inhibition Profiles : A comprehensive analysis of kinase inhibition profiles revealed that this compound selectively inhibits several kinases involved in cancer progression and cell proliferation, including mTOR pathways. This suggests its utility in developing targeted therapies for cancer treatment .
Q & A
Q. Tables for Key Data
| Synthetic Optimization | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic substitution (DMF, 70°C) | K₂CO₃, 12h | 65 | 98 |
| Purification (CH₂Cl₂/MeOH 95:5) | Silica gel, Rf = 0.6 | – | 99 |
| Stability in Physiological Media | Condition | t₁/₂ (h) | Major Degradant |
|---|---|---|---|
| PBS (pH 7.4, 37°C) | 72h | 48 | Sulfonic acid |
| Human liver microsomes | NADPH, 1h | 12 | N-Oxide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

